molecular formula C15H22N2O2 B13897096 tert-butyl 6-amino-3,3-dimethyl-1H-isoindole-2-carboxylate

tert-butyl 6-amino-3,3-dimethyl-1H-isoindole-2-carboxylate

Cat. No.: B13897096
M. Wt: 262.35 g/mol
InChI Key: CTCYIKXXQJFFSV-UHFFFAOYSA-N
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Description

tert-Butyl 6-amino-3,3-dimethyl-1H-isoindole-2-carboxylate: is a synthetic organic compound belonging to the class of isoindole derivatives Isoindoles are heterocyclic compounds containing a fused benzene and pyrrole ring This specific compound is characterized by the presence of a tert-butyl ester group, an amino group, and two methyl groups attached to the isoindole core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 6-amino-3,3-dimethyl-1H-isoindole-2-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the isoindole core, followed by the introduction of the tert-butyl ester and amino groups. Key steps may include:

    Formation of the Isoindole Core: This can be achieved through cyclization reactions involving suitable precursors such as ortho-substituted benzylamines or benzyl halides.

    Introduction of the tert-Butyl Ester Group: This step often involves esterification reactions using tert-butyl alcohol and appropriate carboxylic acid derivatives.

    Amination: The amino group can be introduced through nucleophilic substitution reactions using amines or ammonia under suitable conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the amino group to other functional groups such as hydroxylamines or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or nitric acid under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as halides, thiols, or amines under suitable conditions.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Hydroxylamines or secondary amines.

    Substitution: Various substituted isoindole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: tert-Butyl 6-amino-3,3-dimethyl-1H-isoindole-2-carboxylate is used as a building block in organic synthesis

Biology: In biological research, isoindole derivatives are studied for their potential as enzyme inhibitors, receptor modulators, and fluorescent probes. The amino group in the compound can be modified to create derivatives with specific biological activities.

Medicine: The compound and its derivatives are investigated for their potential therapeutic applications, including anticancer, antiviral, and antimicrobial activities. Isoindole derivatives have shown promise in targeting specific biological pathways involved in disease progression.

Industry: In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of tert-butyl 6-amino-3,3-dimethyl-1H-isoindole-2-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds or electrostatic interactions with target proteins, influencing their function. The tert-butyl ester group may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

    tert-Butyl 6-amino-3,3-dimethyl-1H-indole-2-carboxylate: Similar structure but with an indole core instead of isoindole.

    tert-Butyl 6-amino-3,3-dimethyl-1H-pyrrole-2-carboxylate: Similar structure but with a pyrrole core.

    tert-Butyl 6-amino-3,3-dimethyl-1H-benzimidazole-2-carboxylate: Similar structure but with a benzimidazole core.

Uniqueness: tert-Butyl 6-amino-3,3-dimethyl-1H-isoindole-2-carboxylate is unique due to its isoindole core, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H22N2O2

Molecular Weight

262.35 g/mol

IUPAC Name

tert-butyl 6-amino-3,3-dimethyl-1H-isoindole-2-carboxylate

InChI

InChI=1S/C15H22N2O2/c1-14(2,3)19-13(18)17-9-10-8-11(16)6-7-12(10)15(17,4)5/h6-8H,9,16H2,1-5H3

InChI Key

CTCYIKXXQJFFSV-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(CN1C(=O)OC(C)(C)C)C=C(C=C2)N)C

Origin of Product

United States

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